Geminal Si–C–Si Geometry Suppresses Intramolecular Cyclization Relative to 1,2-BTESE
The geminal arrangement in 1,1-BTESE places both triethoxysilyl groups on the same sp³ carbon, making the intramolecular distance between the two silicon centers too short and the bond-angle strain too severe to permit formation of the six- or seven-membered cyclic disilsesquioxane rings that dominate the early-stage acid-catalyzed polymerization of 1,2-BTESE [1]. In the 1,2-isomer, acid-catalyzed sol-gel processing yields a bicyclic dimer composed of two annelated seven-membered rings, which substantially lengthens gelation time relative to acyclic condensation pathways [1]. The 1,1-isomer cannot access this cyclization manifold; instead, it proceeds via predominantly acyclic condensation, leading to a fundamentally different oligomer distribution and, ultimately, a more densely and uniformly cross-linked network topology [2]. This effect is analogous to the contrast documented between Z- and E-1,2-bis(triethoxysilyl)ethene (where cyclization dominates for the Z-isomer) and the vinylidene-bridged monomer 1,1-bis(triethoxysilyl)ethene (where cyclization is strongly retarded and gelation under acidic conditions is essentially suppressed) [2].
| Evidence Dimension | Cyclization propensity during acid-catalyzed sol-gel polymerization |
|---|---|
| Target Compound Data | No six- or seven-membered cyclic disilsesquioxane formation possible due to geminal steric constraints; predominantly acyclic condensation pathway [1][2] |
| Comparator Or Baseline | 1,2-BTESE: Forms bicyclic dimer composed of two annelated seven-membered disilsesquioxane rings under acidic conditions; cyclization substantially lengthens gel times [1] |
| Quantified Difference | Qualitative mechanistic distinction; direct quantitative kinetic comparison between 1,1- and 1,2-BTESE not available in peer-reviewed literature. The analogous 1,1-bis(triethoxysilyl)ethene system shows complete suppression of gelation under acidic conditions vs. rapid gelation for the E-1,2-isomer [2]. |
| Conditions | Acid-catalyzed (HCl) sol-gel polymerization in water-ethanol; characterization by ²⁹Si NMR spectroscopy and mass spectrometry [1][2] |
Why This Matters
Different cyclization pathways produce distinct network architectures, gel times, and pore structures—meaning 1,1-BTESE cannot be assumed to produce equivalent sol-gel outcomes to 1,2-BTESE in coating or membrane fabrication workflows.
- [1] Loy DA, Carpenter JP, Alam TM, Shaltout R, Dorhout PK, Greaves J, Small JH, Shea KJ. Cyclization phenomena in the sol-gel polymerization of α,ω-bis(triethoxysilyl)alkanes and incorporation of the cyclic structures into network silsesquioxane polymers. J Am Chem Soc. 1999;121(23):5413-5425. doi:10.1021/ja982751v. View Source
- [2] Loy DA, Carpenter JP, Yamanaka SA, et al. Polymerization of bis(triethoxysilyl)ethenes. Impact of substitution geometry on the formation of ethenylene- and vinylidene-bridged polysilsesquioxanes. Chem Mater. 1998;10(12):4129-4140. doi:10.1021/cm9805424. View Source
